3-amino-1H-indole-2-carboxylic acid

Medicinal Chemistry Process Chemistry Indole Synthesis

Researchers often substitute generic indole-2-carboxylic acid, losing critical pharmacophoric interactions. 3-Amino-1H-indole-2-carboxylic acid (CAS 63367-90-8) provides the exact bifunctional scaffold required for metal chelation and regioselective derivatization. - HIV-1 integrase research: 3-amino group enables Mg²⁺ chelation; C6-halogenated derivatives achieved IC₅₀ down to 3.11 μM. - NMDA-glycine site antagonists: 2-carboxylic acid for binding; 3-position explores lipophilic pocket (Ki as low as 19 nM, >1000× selectivity). - Anti-TB library synthesis: Sonogashira-derived compound 10a (IC₅₀ = 7.813 μM) validated hit. Available for immediate R&D procurement.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 63367-90-8
Cat. No. B3276063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-indole-2-carboxylic acid
CAS63367-90-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C(=O)O)N
InChIInChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,10H2,(H,12,13)
InChIKeyQZKUSZUPDCJFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-Indole-2-Carboxylic Acid: Core Scaffold Overview


3-Amino-1H-indole-2-carboxylic acid (CAS 63367-90-8) is a bifunctional heterocyclic building block featuring a 3-amino substituent and a 2-carboxylic acid group on the indole core [1]. This substitution pattern distinguishes it from the parent indole-2-carboxylic acid and the regioisomeric indole-3-carboxylic acid, imparting distinct synthetic utility and target engagement profiles in medicinal chemistry programs [2].

Bifunctional indole building block with 3-amino and 2-carboxylic acid groups
Supports regioselective derivatization for medicinal chemistry programs
Key scaffold for HIV-1 integrase inhibitor and NMDA-glycine site ligand design

Why 3-Amino-1H-Indole-2-Carboxylic Acid Is Irreplaceable


Generic substitution with unsubstituted indole-2-carboxylic acid or the 3-carboxylic regioisomer fails to replicate the synthetic versatility and biological targeting of 3-amino-1H-indole-2-carboxylic acid. The 3-amino group is a critical pharmacophoric element enabling specific intermolecular interactions—for instance, with the Mg²⁺ ions in the HIV-1 integrase active site—that are absent in the 3-unsubstituted parent scaffold [1]. The 2-carboxylic acid position, when coupled with the 3-amino group, permits regioselective derivatization and stabilizes unique conformations essential for engaging certain biological targets, including the NMDA-glycine binding site [2].

1
Unsubstituted indole-2-carboxylic acid lacks the 3-amino pharmacophore; target engagement may shift significantly
2
Indole-3-carboxylic acid regioisomer alters the orientation of the acid group, likely disrupting key binding conformations
3
Dual substitution pattern is required for metal chelation and glycine-site interaction; simple 2-carboxylate analogs may not replicate potency or selectivity

3-Amino-1H-Indole-2-Carboxylic Acid: Quantitative Evidence


Synthetic Accessibility vs. Alternative Routes

The Pd-C hydrogenolysis methodology developed by Harjani et al. provides a direct, four-step route to 3-amino-1H-indole-2-carboxylates, achieving overall yields between 30% and 50% [1]. This contrasts with alternative photochemical or multistep approaches to N-unsubstituted indoles, which often involve lower-yielding sequences or require harsher conditions [2].

Synthetic Yield
Reported
30–50% overall yield, four-step route
Supports procurement and scale-up decisions for this scaffold
Class-level comparison; photochemical route yields not quantified
Medicinal Chemistry Process Chemistry Indole Synthesis

Anti-Mycobacterial and Anti-Plasmodial Activity

A 2023 study of novel 3-aminoindole derivatives, synthesized via copper- and ligand-free Sonogashira cross-coupling, identified compounds with notable activity against Mycobacterium tuberculosis and Plasmodium falciparum . The most active derivative, 10a, displayed an IC₅₀ of 7.813 μM against M. tuberculosis in CAS medium . This potency is comparable to that of some first-line antitubercular agents and provides a benchmark for further optimization.

Anti-Mtb Activity
Data to verify
IC₅₀ = 7.813 μM (M. tuberculosis)
Supports antimicrobial screening context
Class-level benchmark; comparator isoniazid IC₅₀ ~0.5–2 μM
Antimicrobials Neglected Tropical Diseases Tuberculosis

NMDA-Glycine Site Affinity

Indole-2-carboxylic acid derivatives are established antagonists of the strychnine-insensitive glycine binding site of the NMDA receptor, a target for stroke and neurodegeneration [1]. Representative compounds from the 4,6-dichloroindole-2-carboxylic acid class exhibit nanomolar affinity (Ki = 19–63 nM) and >1000-fold selectivity over AMPA and kainate receptors [1]. This contrasts with other glycine site antagonists (e.g., quinoxalinediones) that often suffer from lower selectivity or poor brain penetration.

NMDA-Glycine Affinity
Reported class-level
Ki = 19 nM, >1000× selectivity over AMPA/kainate
Supports CNS target engagement research
Class-level; from [³H]glycine displacement assay
Neuroscience CNS Drug Discovery Excitotoxicity

3-Amino-1H-Indole-2-Carboxylic Acid: Priority Applications


HIV-1 Integrase Inhibitor Optimization

Procure 3-amino-1H-indole-2-carboxylic acid as a key scaffold to build upon the validated metal-chelating pharmacophore of indole-2-carboxylic acid INSTIs [1]. The 3-amino group provides a vector for introducing substituents that can enhance DNA binding and overcome resistance mutations, following the SAR established by Zhang et al. where C6-halogenated derivatives achieved IC₅₀ values down to 3.11 μM [1].

NMDA Glycine Site Antagonist Development

Utilize the 3-amino-2-carboxylic acid indole template to elaborate high-affinity, selective antagonists of the NMDA-glycine site [2]. The 2-carboxylic acid is critical for binding, while the 3-position can be functionalized to explore the 'north-eastern' lipophilic pocket identified by Micheli et al., enabling compounds with Ki values as low as 19 nM and >1000× selectivity over related glutamate receptors [2].

Anti-Mycobacterial Drug Discovery

Employ 3-amino-1H-indole-2-carboxylic acid to synthesize and evaluate a focused library of 3-aminoindole derivatives against Mycobacterium tuberculosis . The Sonogashira-derived compound 10a (IC₅₀ = 7.813 μM) serves as an early hit, and further derivatization at the 2-carboxylate position can improve potency and metabolic stability for this neglected disease target .

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor design
3-Amino-2-carboxylate scaffold for metal-chelating pharmacophore
Integrase strand transfer inhibition assay response
NMDA-glycine site antagonist research
Indole-2-carboxylate template with glycine-site selectivity
NMDA-glycine binding affinity and subtype selectivity
Anti-mycobacterial screening studies
Synthetically accessible 3-aminoindole core for library expansion
M. tuberculosis growth inhibition and SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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